molecular formula C19H23N3O2S B10955620 5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10955620
M. Wt: 357.5 g/mol
InChI Key: GZAAZBXOPBGHHY-UHFFFAOYSA-N
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Description

5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a furan ring, and a phenoxy group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic synthesis. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening for catalyst optimization, and employing green chemistry principles to minimize waste and energy consumption .

Mechanism of Action

The mechanism of action of 5-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, bind to receptors, and influence cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

3-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H23N3O2S/c1-12(2)10-22-18(20-21-19(22)25)16-8-7-15(24-16)11-23-17-9-13(3)5-6-14(17)4/h5-9,12H,10-11H2,1-4H3,(H,21,25)

InChI Key

GZAAZBXOPBGHHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NNC(=S)N3CC(C)C

Origin of Product

United States

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